
2-(4-biphenylyloxy)-N-(1-methyl-4-piperidinyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-biphenylyloxy)-N-(1-methyl-4-piperidinyl)propanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as BPP or BPP-10c and is a selective antagonist for the sigma-1 receptor. This receptor is involved in a variety of physiological and pathological processes, including pain perception, addiction, and neurodegenerative diseases.
科学研究应用
BPP-10c has been studied extensively for its potential applications in scientific research. It has been shown to have a variety of effects on the sigma-1 receptor, including modulation of calcium signaling, inhibition of ion channels, and regulation of protein trafficking. These effects have been studied in a variety of cell types, including neurons, glial cells, and cancer cells. BPP-10c has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as well as in the treatment of pain and addiction.
作用机制
BPP-10c is a selective antagonist for the sigma-1 receptor. This receptor is located in the endoplasmic reticulum and is involved in a variety of physiological and pathological processes. BPP-10c binds to the receptor and blocks its activity, leading to a variety of downstream effects. These effects include modulation of calcium signaling, inhibition of ion channels, and regulation of protein trafficking. The exact mechanism of action of BPP-10c is still being studied, but it is thought to involve interactions with other proteins and signaling pathways.
Biochemical and Physiological Effects:
BPP-10c has a variety of biochemical and physiological effects. It has been shown to modulate calcium signaling in neurons and glial cells, leading to changes in synaptic plasticity and neuronal excitability. BPP-10c has also been shown to inhibit ion channels, leading to changes in membrane potential and cellular excitability. In addition, BPP-10c has been shown to regulate protein trafficking, leading to changes in the localization and function of specific proteins. These effects have been studied in a variety of cell types, including neurons, glial cells, and cancer cells.
实验室实验的优点和局限性
BPP-10c has several advantages for use in lab experiments. It is a selective antagonist for the sigma-1 receptor, which allows for specific modulation of this receptor without affecting other receptors or signaling pathways. BPP-10c is also relatively easy to synthesize and purify, which makes it accessible to a wide range of researchers. However, there are some limitations to the use of BPP-10c in lab experiments. It has a relatively short half-life, which requires frequent dosing in in vivo experiments. In addition, the effects of BPP-10c on other sigma receptors and signaling pathways are not well understood, which limits its specificity in some experimental contexts.
未来方向
There are several future directions for research on BPP-10c. One area of focus is the development of more selective and potent sigma-1 receptor antagonists. This would allow for more specific modulation of this receptor and could lead to new treatments for neurodegenerative diseases, pain, and addiction. Another area of focus is the study of the downstream effects of BPP-10c on specific signaling pathways and proteins. This could lead to a better understanding of the role of the sigma-1 receptor in normal physiology and disease. Finally, the development of new methods for delivering BPP-10c to specific tissues and cells could improve its effectiveness in in vivo experiments.
合成方法
The synthesis of BPP-10c involves several steps. The first step is the synthesis of 4-biphenylylboronic acid, which is then reacted with 1-chloro-4-(methylamino)butane to form the intermediate product. The intermediate is then reacted with 4-hydroxybenzaldehyde to yield the final product, BPP-10c. The synthesis method has been optimized for high yield and purity, and several variations have been reported in the literature.
属性
IUPAC Name |
N-(1-methylpiperidin-4-yl)-2-(4-phenylphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-16(21(24)22-19-12-14-23(2)15-13-19)25-20-10-8-18(9-11-20)17-6-4-3-5-7-17/h3-11,16,19H,12-15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZYQGRHTDCPCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCN(CC1)C)OC2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(biphenyl-4-yloxy)-N-(1-methylpiperidin-4-yl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

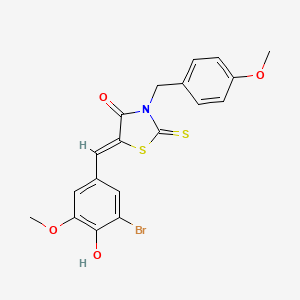
![1-butyl-2-methyl-3-[2-oxo-2-(5-oxo-1,4-diazepan-1-yl)ethyl]-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B5138786.png)
![tetrahydro-2-furanylmethyl 6-{[(4-chlorophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B5138792.png)
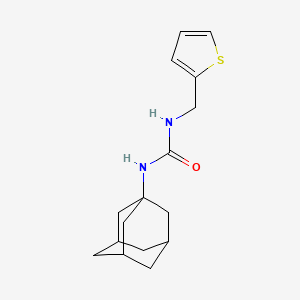
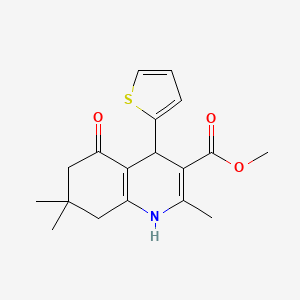

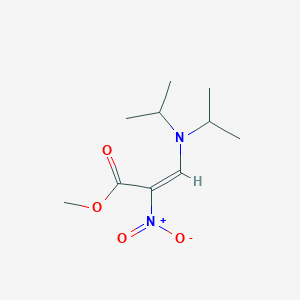
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylbutanamide](/img/structure/B5138817.png)
![1-(6-methyl-2-pyridinyl)-4-{[3-(1-naphthyl)-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B5138825.png)
![(3S)-1-ethyl-4-(3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-3-methyl-2-piperazinone](/img/structure/B5138840.png)
![2-(4-chloro-2-methylphenoxy)-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B5138858.png)
![6-(dimethylamino)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B5138866.png)
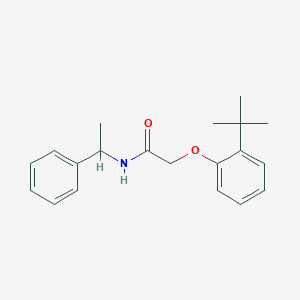
![4-[(4-chlorobenzyl)oxy]-N-(4-iodophenyl)-3-methoxybenzamide](/img/structure/B5138875.png)